Lipophilicity vs. Non-Chlorinated Analog
The presence of the 2-chloro substituent in (2-Chloro-6-methoxypyridin-3-yl)methanol increases its calculated lipophilicity (XLogP3-AA) to 1.2, compared to 0.3 for the non-chlorinated analog (6-Methoxypyridin-3-yl)methanol [1]. This represents a 4-fold increase in the partition coefficient (log scale) and a substantially higher predicted membrane permeability.
Δ +0.9 log units (4-fold increase)
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | (6-Methoxypyridin-3-yl)methanol: 0.3 (Aladdin Scientific, XLogP3) |
| Quantified Difference | Δ = +0.9 log units (4-fold increase in partition coefficient) |
| Conditions | Computed descriptors using XLogP3 algorithm; values from PubChem and vendor databases |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's suitability for blood-brain barrier penetration, cellular uptake, and overall ADME profile in medicinal chemistry programs, making it a more attractive starting point for CNS-targeted or membrane-permeable drug candidates compared to its non-chlorinated counterpart.
- [1] PubChem. (2025). (2-Chloro-6-methoxypyridin-3-yl)methanol (CID 91825760): XLogP3-AA = 1.2. Aladdin Scientific. (n.d.). (6-Methoxypyridin-3-yl)methanol: XLogP3 = 0.3. View Source
